Ethyl 4-phenylbenzoylformate
Overview
Description
Ethyl 4-phenylbenzoylformate is an organic compound with the molecular formula C16H14O3. It is a member of the benzoylformate family and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a benzoylformate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-phenylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl benzoylformate with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include steps such as esterification, purification, and crystallization to obtain the final product. The use of advanced technologies and optimized reaction conditions helps in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenylbenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-phenylbenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 4-phenylbenzoylformate involves its interaction with specific molecular targets and pathways. For instance, in catalytic hydrogenation reactions, it interacts with catalysts such as platinum on alumina, leading to the formation of enantiomerically pure products. The compound’s structure allows it to participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Ethyl 4-phenylbenzoylformate can be compared with other similar compounds, such as:
Ethyl benzoylformate: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
Methyl benzoylformate: Another related compound with a methyl ester group instead of an ethyl ester group.
Phenylglyoxylic acid: Shares a similar benzoylformate backbone but differs in functional groups .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, research, and industrial applications.
Properties
IUPAC Name |
ethyl 2-oxo-2-(4-phenylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNHSBCQHIQENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211481 | |
Record name | Ethyl alpha-oxo(1,1'-biphenyl)-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6244-53-7 | |
Record name | Ethyl 4-biphenylylglyoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6244-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl alpha-oxo(1,1'-biphenyl)-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006244537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl alpha-oxo(1,1'-biphenyl)-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl α-oxo[1,1'-biphenyl]-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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